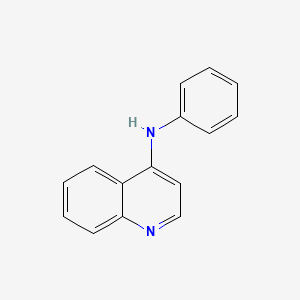

N-Phenylchinolin-4-amin

Übersicht

Beschreibung

N-phenylquinolin-4-amine is a chemical compound with the molecular formula C15H12N2 . It is used in various applications in industrial and synthetic organic chemistry .

Synthesis Analysis

N-phenylquinolin-4-amine has been synthesized and evaluated for their α-glucosidase inhibitory and antioxidant properties . The synthesis involved the creation of quinoline-based hybrids .

Molecular Structure Analysis

The molecular structure of N-phenylquinolin-4-amine is characterized by a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 220.27 g/mol .

Chemical Reactions Analysis

N-phenylquinolin-4-amine is part of the quinoline family of compounds, which have been extensively studied for their chemical reactions . Recent research has focused on the synthesis of biologically and pharmaceutically active quinoline and its analogues .

Physical And Chemical Properties Analysis

N-phenylquinolin-4-amine has a molecular weight of 220.27 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 380.2±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Chemische Synthese und Materialwissenschaft

N-Phenylchinolin-4-amin wird in der chemischen Synthese und der materialwissenschaftlichen Forschung eingesetzt. Wissenschaftler verwenden diese Verbindung zur Herstellung verschiedener Derivate, die potenzielle Anwendungen in verschiedenen Bereichen haben, wie z. B. Biowissenschaften und Chromatographie .

Arzneimittelentwicklung und bioisostere Ersetzung

In der pharmazeutischen Forschung werden this compound-Derivate basierend auf bioisosteren Ähnlichkeiten mit anderen therapeutischen Wirkstoffen entwickelt. Dieser Ansatz wird verwendet, um neue Verbindungen mit potenziellen medizinischen Eigenschaften zu synthetisieren .

Molekularmodellierung und EGFR-Inhibition

Diese Verbindung spielt eine Rolle bei der Molekularmodellierung, insbesondere bei der Entwicklung von 3D-Rezeptor-basierten QSAR-Modellen für Inhibitoren der EGFR-Kinase, was für die Krebsforschung von Bedeutung ist .

mTOR-Signalweg-Inhibition

this compound-Derivate wurden als potente Inhibitoren des mTOR-Signalwegs identifiziert, der für die Zellproliferation und das Überleben entscheidend ist. Dies macht sie wertvoll für die Krebstherapieforschung .

Wirkmechanismus

Target of Action

N-Phenylquinolin-4-amine primarily targets the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is an important class of enzymes that play an essential role in virtually all major disease areas . It is one of the most attractive targets for treating cancer and is found to be overexpressed in at least 70% of human cancers .

Mode of Action

N-Phenylquinolin-4-amine interacts with its target, the EGFR kinase, through a process that involves molecular docking of inhibitors followed by their quantum mechanical optimization within a 300 atom cluster model of the EGFR active site . Pairwise computations of the interaction energies with each active site residue are performed .

Biochemical Pathways

The interaction of N-Phenylquinolin-4-amine with EGFR kinase affects intracellular signal-transduction pathways . Dysfunction in these signaling pathways is a major cause of cancer cell proliferation and survival .

Result of Action

The result of N-Phenylquinolin-4-amine’s action is the inhibition of EGFR kinase, which plays a crucial role in the modulation of many diseases in humans . This inhibition can lead to the prevention of cancer cell proliferation and survival .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N-phenylquinolin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that regulate various cellular processes by phosphorylating specific proteins. N-phenylquinolin-4-amine interacts with epidermal growth factor receptor kinase, a protein kinase involved in cell signaling pathways that control cell growth and survival . The interaction between N-phenylquinolin-4-amine and epidermal growth factor receptor kinase is characterized by binding to the active site of the enzyme, leading to its inhibition.

Cellular Effects

N-phenylquinolin-4-amine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, N-phenylquinolin-4-amine inhibits the epidermal growth factor receptor signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells, making N-phenylquinolin-4-amine a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of action of N-phenylquinolin-4-amine involves its binding to the active site of epidermal growth factor receptor kinase. This binding prevents the phosphorylation of target proteins, thereby inhibiting the downstream signaling pathways that promote cell growth and survival . Additionally, N-phenylquinolin-4-amine may induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-phenylquinolin-4-amine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-phenylquinolin-4-amine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to N-phenylquinolin-4-amine can lead to sustained inhibition of cell growth and increased apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of N-phenylquinolin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of cell growth and increased apoptosis . High doses of N-phenylquinolin-4-amine may also result in toxic or adverse effects, such as damage to normal cells and tissues. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits of N-phenylquinolin-4-amine while minimizing its potential side effects.

Metabolic Pathways

N-phenylquinolin-4-amine is involved in various metabolic pathways, including those related to its biotransformation and elimination from the body. The compound interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of N-phenylquinolin-4-amine.

Transport and Distribution

The transport and distribution of N-phenylquinolin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms of N-phenylquinolin-4-amine is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

N-phenylquinolin-4-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target proteins and enzymes, ultimately determining its biochemical and cellular effects.

Eigenschaften

IUPAC Name |

N-phenylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTUTGBOQZQBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408552 | |

| Record name | N-phenylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30696-07-2 | |

| Record name | N-phenylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

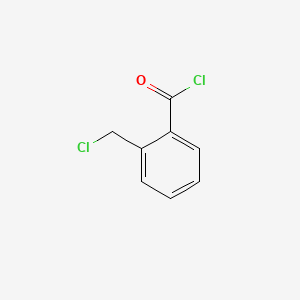

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)

![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)